molecular formula C10H15NO2 B065854 5-(Tert-butyl)-2-methyl-3-furamide CAS No. 175276-67-2

5-(Tert-butyl)-2-methyl-3-furamide

Cat. No.: B065854
CAS No.: 175276-67-2
M. Wt: 181.23 g/mol
InChI Key: JERNMWLTDZPEAE-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-methyl-3-furamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butyl and methyl groups in the furan ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-methyl-3-furamide typically involves the reaction of 2-methylfuran with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-methyl-3-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced furan derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed

    Oxidation: Corresponding furan carboxylic acids or ketones.

    Reduction: Reduced furan derivatives with hydroxyl or alkyl groups.

    Substitution: Furan derivatives with substituted functional groups.

Scientific Research Applications

5-(Tert-butyl)-2-methyl-3-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-methyl-3-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A precursor in the synthesis of 5-(Tert-butyl)-2-methyl-3-furamide, known for its use in organic synthesis.

    5-Tert-butylfuran: Another furan derivative with similar structural features but different chemical properties.

    2,5-Dimethylfuran: A furan derivative with two methyl groups, used as a biofuel and in organic synthesis.

Uniqueness

This compound is unique due to the presence of both tert-butyl and methyl groups in the furan ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of novel therapeutic agents.

Properties

IUPAC Name

5-tert-butyl-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERNMWLTDZPEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351587
Record name 5-(tert-butyl)-2-methyl-3-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175276-67-2
Record name 5-(1,1-Dimethylethyl)-2-methyl-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(tert-butyl)-2-methyl-3-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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